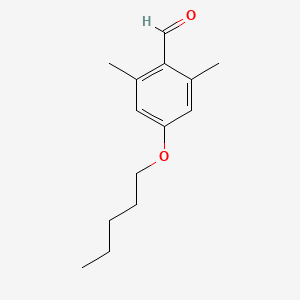

2,6-Dimethyl-4-n-pentoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethyl-4-n-pentoxybenzaldehyde is an organic compound with the molecular formula C14H20O2 It is a derivative of benzaldehyde, featuring two methyl groups at the 2 and 6 positions and a pentoxy group at the 4 position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-n-pentoxybenzaldehyde typically involves the alkylation of 2,6-dimethylphenol with n-pentyl bromide, followed by formylation. The general steps are as follows:

Alkylation: 2,6-Dimethylphenol is reacted with n-pentyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 2,6-dimethyl-4-n-pentoxyphenol.

Formylation: The resulting 2,6-dimethyl-4-n-pentoxyphenol is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the formyl group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-4-n-pentoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: 2,6-Dimethyl-4-n-pentoxybenzoic acid.

Reduction: 2,6-Dimethyl-4-n-pentoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2,6-Dimethyl-4-n-pentoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-n-pentoxybenzaldehyde depends on its specific application. In general, the aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The aromatic ring can also engage in electrophilic substitution reactions, allowing for further functionalization.

Molecular Targets and Pathways

Enzymatic Reactions: The aldehyde group can be targeted by enzymes such as aldehyde dehydrogenases, leading to its oxidation to a carboxylic acid.

Receptor Binding: In medicinal chemistry, derivatives of this compound may interact with specific receptors or enzymes, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylbenzaldehyde: Lacks the pentoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

4-n-Pentoxybenzaldehyde: Lacks the methyl groups, which can influence the compound’s steric and electronic properties.

2,6-Dimethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of a pentoxy group, affecting its solubility and reactivity.

Uniqueness

2,6-Dimethyl-4-n-pentoxybenzaldehyde is unique due to the presence of both the bulky pentoxy group and the electron-donating methyl groups. This combination can significantly influence its chemical reactivity and physical properties, making it a valuable compound for various applications.

Actividad Biológica

2,6-Dimethyl-4-n-pentoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of 2,6-dimethylphenol with n-pentyl bromide. The reaction is facilitated by strong bases such as sodium hydride or potassium tert-butoxide. Subsequent oxidation of the resulting alcohol yields the aldehyde form. This compound can also be produced through various chemical reactions involving substitution and reduction processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays .

- Cytotoxic Effects : Preliminary investigations into its cytotoxicity reveal that this compound can induce cell death in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in specific cancer types.

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : Research indicates that this compound may induce G2/M phase arrest in the cell cycle of certain cancer cells, disrupting normal cellular division processes .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Antibacterial Activity Study : A study conducted on various bacterial strains demonstrated that the compound exhibited effective antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel antibacterial agent.

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its cytotoxic effects .

- Anti-inflammatory Effects : An animal model study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results indicated a significant reduction in paw swelling compared to the control group, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To further understand the significance of this compound's biological activities, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-Methoxyphenol | Moderate | Low | No |

| 4-Hydroxybenzoic acid | Yes | Moderate | Moderate |

Propiedades

IUPAC Name |

2,6-dimethyl-4-pentoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-5-6-7-16-13-8-11(2)14(10-15)12(3)9-13/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXHYKFDENNGEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C(=C1)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.